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Compound of Interest

N-(4-methoxyphenyl)acridin-9-
Compound Name:
amine

cat. No.: B11707030

N-(4-methoxyphenyl)acridin-9-amine: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and
biological activities of N-(4-methoxyphenyl)acridin-9-amine, a member of the 9-
anilinoacridine class of compounds known for their potential as therapeutic agents. Due to the
limited availability of direct experimental data for this specific molecule, this guide incorporates
information from closely related analogues to provide a robust profile for research and
development purposes.

Core Chemical Properties

N-(4-methoxyphenyl)acridin-9-amine belongs to a class of compounds extensively studied
for their biological activities, primarily as anticancer agents. Its structure features a planar
acridine core, which is crucial for its primary mechanism of action, linked to a 4-methoxyphenyl
group at the 9-position via an amino bridge.

Physicochemical Data

Quantitative data for N-(4-methoxyphenyl)acridin-9-amine and its close structural analogues
are summarized below. It is important to note that where direct experimental values for the
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target compound are unavailable, data from closely related compounds are provided for

estimation purposes.

N-(4- N-(3,5- N-(2- 9-
methoxypheny dimethoxyphe methoxypheny Aminoacridine
l)acridin-9- nyl)acridin-9- l)acridin-9- (Parent
Property . ] .
amine amine amine Compound,
(Predicted/Cal (Experimental) (Experimental) Experimental)
culated) [1] [2] [31[4]1[5]
Molecular
C20H16N20 C21H18N202 C20H16N20 Ci3Hi1oN:z
Formula
Molecular Weight  300.36 g/mol 330.39 g/mol 300.4 g/mol 194.23 g/mol
Melting Point Not available 184.0-186.0 °C Not available ~300 °C
Boiling Point Not available Not available Not available Not available
Low in water;
Soluble in _
- ) ) 35.5 pg/mL (pH Soluble in
Solubility organic solvents Not available
7.4) alcohol
(e.g., DMSO,
Ethanol)
pKa Not available Not available Not available 9.9

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of N-(4-

methoxyphenyl)acridin-9-amine. While a complete set of spectra for the target compound is

not publicly available, the expected characteristics can be inferred from its structural

components and related compounds.
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Spectral Data

Expected Characteristics for N-(4-
methoxyphenyl)acridin-9-amine

Signals corresponding to the protons of the

acridine ring system (typically in the aromatic

1H NMR region, & 7.0-8.5 ppm), the methoxy group (a
singlet around & 3.8 ppm), and the protons of
the 4-methoxyphenyl ring.

Resonances for the carbon atoms of the
13C NMR acridine core, the 4-methoxyphenyl ring, and the

methoxy group (around 55 ppm).

Mass Spectrometry

A molecular ion peak [M]* or [M+H]*
corresponding to its molecular weight (m/z =
300.36).

UV-Vis

Characteristic absorption maxima in the UV-
visible region, typical for the acridine
chromophore, likely in the range of 400-430
nm[6].

Experimental Protocols

Synthesis of N-(4-methoxyphenyl)acridin-9-amine

A common and effective method for the synthesis of 9-anilinoacridine derivatives is the

nucleophilic substitution of 9-chloroacridine with the corresponding aniline.[1]

Reaction: 9-chloroacridine + 4-methoxyaniline — N-(4-methoxyphenyl)acridin-9-amine

Materials:

9-chloroacridine

4-methoxyaniline (p-anisidine)

Absolute Ethanol

Potassium Carbonate
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e Potassium lodide (catalyst)
Procedure:

» Dissolve 4-methoxyaniline (1 equivalent) and potassium carbonate (1 equivalent) in absolute
ethanol in a round-bottom flask.

 Stir the mixture at room temperature for approximately 45 minutes.

e Add 9-chloroacridine (0.5 equivalents) and a catalytic amount of potassium iodide to the
mixture.

o Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer
chromatography (TLC).

» After completion, cool the reaction mixture to room temperature.

» The product may precipitate out of the solution upon cooling. If not, the solvent can be
removed under reduced pressure.

e The crude product can be purified by recrystallization from a suitable solvent, such as
methanol or ethanol, to yield the purified N-(4-methoxyphenyl)acridin-9-amine.[1]
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General Synthesis Workflow
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General Synthesis Workflow for N-(4-methoxyphenyl)acridin-9-amine.

Biological Activity and Mechanism of Action

Derivatives of 9-anilinoacridine are well-established as biologically active molecules, with a
primary mode of action involving interaction with DNA.[7] Their planar tricyclic acridine core

allows them to intercalate between the base pairs of the DNA double helix.[6][8]
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DNA Intercalation and Topoisomerase Il Inhibition

The primary molecular target of many 9-anilinoacridines is DNA topoisomerase I, a crucial

enzyme for managing DNA topology during replication, transcription, and chromosome

segregation.[7][9]

The mechanism involves the following steps:

DNA Intercalation: The planar acridine moiety of N-(4-methoxyphenyl)acridin-9-amine
inserts itself between adjacent base pairs of the DNA double helix.[8]

Stabilization of the Cleavable Complex: Topoisomerase Il functions by creating a transient
double-strand break in the DNA, passing another DNA segment through the break, and then
religating the broken strands. 9-Anilinoacridines stabilize the intermediate stage of this
process, known as the "cleavable complex,” where the enzyme is covalently attached to the
5'-ends of the broken DNA.[7][10]

Inhibition of DNA Religation: By stabilizing this complex, the drug prevents the re-ligation of
the DNA strands, leading to an accumulation of double-strand breaks.

Induction of Apoptosis: The persistence of these DNA double-strand breaks triggers the
cellular DNA damage response, ultimately leading to cell cycle arrest and programmed cell
death (apoptosis).[11]

This mechanism makes these compounds potent anticancer agents, as they selectively target

rapidly dividing cancer cells that have a high requirement for topoisomerase Il activity.[7]
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Mechanism of Action
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Signaling Pathway of Topoisomerase Il Inhibition.

Conclusion

N-(4-methoxyphenyl)acridin-9-amine is a promising scaffold for the development of novel
therapeutic agents, particularly in the field of oncology. Its chemical properties are largely
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defined by the 9-anilinoacridine core, which dictates its primary mechanism of action as a DNA
intercalator and topoisomerase Il inhibitor. While specific experimental data for this exact
molecule is limited, the information available for its analogues provides a strong foundation for
further research. The synthetic route is well-established, allowing for the generation of material
for further biological and pharmacological evaluation. Future studies should focus on obtaining
a complete experimental characterization of this compound and exploring its efficacy and
safety in preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11707030#n-4-methoxyphenyl-acridin-9-amine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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